molecular formula C9H10N4S B2476459 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol CAS No. 851721-95-4

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol

Cat. No. B2476459
CAS RN: 851721-95-4
M. Wt: 206.27
InChI Key: PCOOIZVBJFASKS-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also contains a thiol group (-SH), which is similar to an alcohol group but with a sulfur atom instead of an oxygen atom . The “2,3-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (-CH3) attached to the 2nd and 3rd carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is deeply influenced by their core structures. For instance, the reactivity of piperazine-based drugs is influenced by their piperazine core.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds play a crucial role in their pharmacological efficacy. Structural modifications can significantly influence these properties, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) characteristics.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol, focusing on six unique fields:

Antimicrobial Agents

1-(2,3-Dimethylphenyl)-1H-tetrazole-5-thiol has shown potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This compound has been studied for its effectiveness against a variety of bacterial and fungal pathogens, making it a promising candidate for developing new antibiotics .

Coordination Chemistry

In coordination chemistry, 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol acts as a ligand that can form stable complexes with various metal ions. These metal complexes have been explored for their catalytic properties, particularly in organic synthesis reactions. The thiol group in the compound provides a strong binding site for metals, enhancing the stability and reactivity of the resulting complexes.

Material Science

This compound is also of interest in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable bonds with metals and other elements makes it useful in creating materials with unique electrical, optical, and mechanical properties. Researchers are investigating its applications in the fabrication of conductive polymers and nanocomposites .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, dexmedetomidine, a similar compound, exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus .

Safety and Hazards

Similar compounds can be highly toxic by inhalation, ingestion, or skin absorption. They can be corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin .

Future Directions

Research on similar compounds continues to explore their potential applications in the treatment of various conditions. For instance, N-aryl-β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems, which are commonly found in pharmaceuticals, fungicides, and herbicides .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-4-3-5-8(7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOIZVBJFASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=S)N=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol

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